molecular formula C15H16BrNO4 B2551891 6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide CAS No. 708246-47-3

6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide

Cat. No. B2551891
CAS RN: 708246-47-3
M. Wt: 354.2
InChI Key: LBQGXGIMBBYSGD-UHFFFAOYSA-N
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Description

6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide, also known as BML-210, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of chromene derivatives and has been extensively studied for its anti-inflammatory, analgesic, and anti-cancer properties.

Scientific Research Applications

G Protein-Coupled Receptor (GPR35) Agonist

The compound "6-bromo-8-(4-[(3)H]methoxybenzamido)-4-oxo-4H-chromene-2-carboxylic Acid" serves as a potent and selective agonist for GPR35, an orphan G protein-coupled receptor. This application is significant for studying the receptor's role in various physiological processes and potential therapeutic targets. The synthesis and characterization of this compound, including its high affinity and selective receptor binding, are detailed, highlighting its importance in receptor-based studies (Thimm et al., 2013).

Carboxamidation and Aromatisation of Aryl Isonitriles

The tert-butyl hydroperoxide (TBHP)-promoted sequential carboxamidation and aromatisation of isonitriles with formamides represents a versatile methodology in organic synthesis. This reaction tolerates various functional groups and leads to the formation of phenanthridine 6-carboxamides. This process showcases the chemical's utility in constructing complex molecules and highlights its role in synthetic organic chemistry (Feng et al., 2014).

Carboxamide Protecting Group Development

The development of a new carboxamide protecting group, 4-(tert-butyldimethylsiloxy)-2-methoxybenzyl (SiMB), illustrates the compound's application in protecting sensitive functional groups during synthetic procedures. This protecting group is versatile, allowing for its removal under mild basic, strongly acidic, or oxidative conditions. Its application extends to complex molecules, demonstrating the compound's utility in facilitating synthetic strategies for creating intricate molecular architectures (Muranaka et al., 2011).

Organogel Formation

The research on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides, which includes similar compounds, underscores the potential of these chemicals in forming materials with unique properties. These organogels exhibit fluorescent characteristics and demonstrate the impact of amphiphilic properties and side-chain conformations on gelating properties. Such studies are crucial for the design and development of novel materials with potential applications in sensors, organic electronics, and photonics (Wu et al., 2011).

Atom Transfer Radical Polymerization (ATRP)

The compound's role in the atom transfer radical polymerization (ATRP) of (meth)acrylamides, including N,N-dimethylacrylamide and N-tert-butylacrylamide, highlights its application in polymer science. This process, particularly with the use of specific ligands, provides insights into controlled polymerization techniques, contributing to the development of polymers with tailored properties for various applications (Teodorescu and Matyjaszewski, 1999).

properties

IUPAC Name

6-bromo-N-tert-butyl-8-methoxy-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-15(2,3)17-13(18)10-6-8-5-9(16)7-11(20-4)12(8)21-14(10)19/h5-7H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBQGXGIMBBYSGD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1=CC2=CC(=CC(=C2OC1=O)OC)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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